5-Amino-4-methylpyridine-2-carboxylic acid;hydrochloride
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Overview
Description
5-Amino-4-methylpyridine-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2248334-35-0 . It has a molecular weight of 188.61 . The IUPAC name for this compound is 5-amino-4-methylpicolinic acid hydrochloride .
Molecular Structure Analysis
The InChI code for 5-Amino-4-methylpyridine-2-carboxylic acid hydrochloride is 1S/C7H8N2O2.ClH/c1-4-2-6 (7 (10)11)9-3-5 (4)8;/h2-3H,8H2,1H3, (H,10,11);1H . This code provides a specific representation of the molecule’s structure. For a detailed molecular structure analysis, it’s recommended to use specialized software that can interpret this InChI code.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications
Crystal Engineering and Supramolecular Structures
Research on crystalline adducts of substituted salicylic acids with aminopyridines, including hydrates and solvates, reveals the formation of complex solid forms through co-crystallization processes. These studies provide insight into proton transfer, hydrogen bonding, and the structural unpredictability of ionic forms produced by co-crystallization, highlighting the diverse supramolecular synthons and their geometries influenced by various interactions (Montis & Hursthouse, 2012).
Synthesis of Ligands and Complexation Studies
The synthesis of mono-, bis-, and tris-tridentate ligands based on substituted bipyridine carboxylic acid demonstrates the application in complexation of lanthanide(III) cations. This research underscores the utility of such compounds in preparing materials with specific chemical and physical properties (Charbonnière, Weibel, & Ziessel, 2001).
Potential Therapeutic Agents
Investigations into the synthesis of potential anticancer agents involving pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines underline the significance of substituted pyridine carboxylic acids in developing novel treatments. These compounds' effects on cell proliferation and survival in cancer models offer a foundation for further pharmacological studies (Temple et al., 1983).
Chemical Properties and Reactions
Research on the reversible blocking of amino groups with citraconic anhydride and the study of photochemical dimerization of aminopyridines offers insights into chemical reactivity and modifications, which are crucial for understanding the behavior of these compounds under various conditions (Dixon & Perham, 1968); (Taylor & Kan, 1963).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
5-amino-4-methylpyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c1-4-2-6(7(10)11)9-3-5(4)8;/h2-3H,8H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDWMWTWXIKEHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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